molecular formula C9H8ClFO4S B2450784 Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate CAS No. 1909337-52-5

Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate

Cat. No.: B2450784
CAS No.: 1909337-52-5
M. Wt: 266.67
InChI Key: RBQNJGUVZXDBMN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate is an organic compound with the molecular formula C9H8ClFO4S. It is a derivative of benzoic acid and contains both a chlorosulfonyl and a fluorine group attached to the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate typically involves the reaction of 4-(chlorosulfonyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester group. The general reaction scheme is as follows:

[ \text{4-(chlorosulfonyl)-2-fluorobenzoic acid} + \text{methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfone.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions include various sulfonamides, sulfones, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the fluorine atom.

    Methyl 4-(chlorosulfonyl)benzoate: Contains a chlorosulfonyl group but differs in the position of the substituents.

    Methyl 2-fluorobenzoate: Contains a fluorine atom but lacks the chlorosulfonyl group.

Uniqueness

Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate is unique due to the presence of both the chlorosulfonyl and fluorine groups, which impart distinct reactivity and properties

Properties

IUPAC Name

methyl 2-(4-chlorosulfonyl-2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-15-9(12)4-6-2-3-7(5-8(6)11)16(10,13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNJGUVZXDBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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